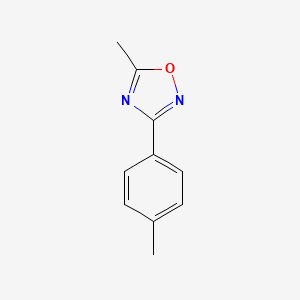

5-Methyl-3-p-tolyl-1,2,4-oxadiazole

Descripción

Historical Context and Discovery of 1,2,4-Oxadiazoles

The journey of 1,2,4-oxadiazoles began in 1884 when Tiemann and Krüger first synthesized the heterocyclic ring. nih.gov Initially termed "azoxime," it wasn't until nearly eight decades later that the chemical community took a deeper interest in this scaffold, spurred by the discovery of its photochemical rearrangement into other heterocyclic systems. nih.gov The exploration of the biological activities of 1,2,4-oxadiazole (B8745197) derivatives commenced in the early 1940s. nih.gov A significant milestone was the introduction of Oxolamine, a cough suppressant and the first commercial drug containing a 1,2,4-oxadiazole ring, about two decades later. nih.govchim.it This marked the beginning of a growing recognition of the therapeutic potential of this class of compounds.

Isomeric Forms of Oxadiazoles (B1248032) and their Significance

Oxadiazoles exist in four isomeric forms, distinguished by the positions of the nitrogen atoms within the five-membered ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). nih.govwikipedia.org Each isomer exhibits distinct properties and applications.

1,2,3-Oxadiazole: This isomer is the least explored due to its inherent instability, as it tends to undergo ring-opening to form substituted diazomethanes. nih.govwikipedia.org

1,2,4-Oxadiazole, 1,2,5-Oxadiazole, and 1,3,4-Oxadiazole: These three isomers are stable and have found their way into a variety of pharmaceutical drugs. wikipedia.org The 1,3,4-oxadiazole isomer has garnered the most significant interest, with wide-ranging applications in the pharmaceutical and dyestuff industries, as well as in scintillating materials. nih.gov Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities. nih.gov 1,2,5-oxadiazole derivatives are primarily utilized as high-energy density materials (HEDMs) and as cytotoxic agents. nih.gov

The stability and diverse functionalities of the 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole isomers have made them valuable scaffolds in modern chemistry.

Importance of the 1,2,4-Oxadiazole Ring System in Contemporary Chemistry

The 1,2,4-oxadiazole ring system is a privileged scaffold in contemporary chemistry, largely owing to its unique bioisosteric properties and a broad spectrum of biological activities. nih.govnih.gov Its utility has expanded significantly over the past few decades, with a notable increase in interest in its biological applications in the last fifteen years. nih.gov

One of the most significant roles of the 1,2,4-oxadiazole ring is as a bioisostere for ester and amide groups in drug design. nih.govresearchgate.netnih.gov Bioisosterism refers to the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, leading to a compound with similar biological activity.

The 1,2,4-oxadiazole ring is an effective mimic of the ester and amide functionalities due to its ability to participate in hydrogen bonding. nih.gov A key advantage is its enhanced stability against hydrolysis by esterases, which can be a significant metabolic liability for ester-containing drugs. nih.govresearchgate.net This resistance to metabolic degradation can lead to improved pharmacokinetic profiles. rsc.org The replacement of metabolically vulnerable groups with a 1,2,4-oxadiazole ring has been a successful strategy in medicinal chemistry to develop more robust drug candidates. nih.govrsc.orgnih.gov

While the primary focus has been on its medicinal applications, the utility of the 1,2,4-oxadiazole ring extends to other areas of chemistry. Derivatives of 1,2,4-oxadiazole have been investigated for their use in:

Materials Science: They have been employed as components in the creation of liquid crystals and luminescent materials. lifechemicals.com

Energetic Materials: Certain derivatives have been explored as high-energy density materials (HEDMs). nih.gov For instance, bis(1,2,4-oxadiazole)bis(methylene) dinitrate was developed with the potential to be significantly more powerful than TNT. wikipedia.org

Agrochemicals: Some 1,2,4-oxadiazole derivatives have shown promise as fungicides. lifechemicals.comresearchgate.net

The versatility of the 1,2,4-oxadiazole ring system continues to drive research into new and innovative applications across various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGSEQYNSZOSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297056 | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81386-30-3 | |

| Record name | 81386-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 3 P Tolyl 1,2,4 Oxadiazole and Analogues

General Synthetic Strategies for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring predominantly involves two well-established pathways: the cyclization of O-acylamidoximes and the [3+2] dipolar cycloaddition of nitrile oxides with nitriles. chim.itresearchgate.net These methods provide access to a wide array of 3,5-disubstituted 1,2,4-oxadiazoles. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A common route involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives, which proceeds through an O-acylamidoxime intermediate that subsequently cyclizes to form the 1,2,4-oxadiazole ring. nih.govmdpi.com This approach is versatile, allowing for the introduction of various substituents at the C3 and C5 positions of the heterocyclic ring. nih.gov

Amidoxime-Based Cyclization Reactions

The reaction of amidoximes with acylating agents is a cornerstone in the synthesis of 1,2,4-oxadiazoles. researchgate.net This method's popularity stems from the ready availability of both amidoximes and a vast library of carboxylic acids and their activated forms. The general mechanism involves the initial O-acylation of the amidoxime, followed by a cyclodehydration step to furnish the 1,2,4-oxadiazole ring. nih.gov

The condensation of amidoximes with carboxylic acids is a widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the initial O-acylation of the amidoxime. chim.it Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as reagents like carbonyldiimidazole (CDI). chim.itnih.gov

The subsequent cyclodehydration of the O-acylamidoxime intermediate can be achieved by heating, often in a suitable solvent. nih.gov Microwave-assisted synthesis has also been shown to accelerate this process, leading to higher yields and shorter reaction times. acs.org For instance, the reaction of a carboxylic acid and an amidoxime in the presence of HBTU and a polymer-supported base under microwave irradiation can afford the desired 1,2,4-oxadiazole in high yield. acs.org

A one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters has been developed, offering an efficient protocol at room temperature in a superbasic MOH/DMSO medium. rudn.ru This method has been successfully applied to a broad range of alkyl, aryl, and hetaryl amidoximes and esters. rudn.ru

Table 1: Examples of 1,2,4-Oxadiazole Synthesis from Amidoximes and Carboxylic Acids

| Amidoxime | Carboxylic Acid | Coupling Reagent | Conditions | Product | Yield (%) | Reference |

| p-Toluamidoxime | Acetic Acid | EDC | DCM, 0-30 °C, then 110 °C | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | Not Specified | nih.gov |

| Benzamidoxime (B57231) | 4-Toluic Acid | Not Specified | Not Specified | 5-Phenyl-3-(p-tolyl)-1,2,4-oxadiazole | High | researchgate.net |

This table is illustrative and does not represent an exhaustive list.

Acyl chlorides are highly reactive acylating agents that readily react with amidoximes to form O-acylamidoxime intermediates, which can then be cyclized to 1,2,4-oxadiazoles. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride generated during the acylation step. clockss.org

In some instances, the reaction of an amidoxime with an acyl chloride can lead to the direct formation of the 1,2,4-oxadiazole without the isolation of the intermediate. nih.gov For example, the treatment of an amidoxime with an acyl chloride in a suitable solvent can afford the corresponding 3,5-disubstituted 1,2,4-oxadiazole. nih.gov The choice of solvent and base can influence the reaction outcome and yield. mdpi.com While a NaOH/DMSO system can directly yield 1,2,4-oxadiazoles, the yields are sometimes moderate. mdpi.com A two-step process involving acylation in a solvent like dichloromethane (B109758) (DCM) followed by cyclocondensation can improve yields. mdpi.com

It has been reported that the reaction of amidoximes with α-chloroacid chlorides under thermal conditions can yield 5-(1-chloroalkyl)-1,2,4-oxadiazoles. clockss.org

Carboxylic acid anhydrides serve as effective acylating agents for amidoximes in the synthesis of 1,2,4-oxadiazoles. The reaction proceeds through the formation of an O-acylamidoxime, which then undergoes cyclization. mdpi.com The use of anhydrides can be advantageous as the byproduct is a carboxylic acid, which can be easily removed.

The reaction of amidoximes with dicarboxylic acid anhydrides in a MOH/DMSO medium provides a one-pot route to 1,2,4-oxadiazoles bearing a carboxylic acid functionality. mdpi.com This method involves treating the amidoxime with the anhydride (B1165640) in DMSO, followed by the addition of NaOH to induce cyclocondensation. mdpi.com

Nitrile Oxide [3+2] Dipolar Cycloaddition Reactions

The [3+2] dipolar cycloaddition reaction between a nitrile oxide and a nitrile is a powerful and convergent method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. chim.it In this reaction, the nitrile oxide acts as the three-atom component (dipole) and the nitrile serves as the two-atom component (dipolarophile). sctunisie.org

Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides by treatment with a base. nih.gov They can also be formed from the dehydration of α-nitroketones. organic-chemistry.org The subsequent cycloaddition with a nitrile affords the 1,2,4-oxadiazole ring. organic-chemistry.org This method is particularly useful for synthesizing 1,2,4-oxadiazoles with different substituents at the C3 and C5 positions. For example, the reaction of arylnitrile oxides with imidates has been investigated as a route to variously substituted 1,2,4-oxadiazoles. sctunisie.org

A plausible mechanism for the formation of 1,2,4-oxadiazoles from amidoximes and organic nitriles catalyzed by PTSA-ZnCl₂ involves the Lewis acid activation of the amidoxime to form a nitrile oxide, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.org

Palladium-Catalyzed Cyclizations

Palladium catalysis has emerged as a versatile tool in organic synthesis, including the construction of heterocyclic rings. Palladium-catalyzed reactions can facilitate the formation of C-C and C-X (where X is a heteroatom like N or O) bonds, enabling the assembly of complex molecules. rsc.org

In the context of 1,2,4-oxadiazole synthesis, palladium-catalyzed carbonylative coupling reactions have been developed. researchgate.netau.dk One such method involves the carbonylative assembly of aryl bromides with amidoximes and carbon monoxide, which leads to the formation of 1,2,4-oxadiazoles after a spontaneous dehydration step. researchgate.net This approach has been utilized in the synthesis of the drug ataluren. researchgate.net

Furthermore, palladium-catalyzed oxidative cyclization reactions have been explored for the synthesis of related oxazole (B20620) derivatives, suggesting the potential for similar strategies to be applied to 1,2,4-oxadiazole synthesis. rsc.orgnih.gov These methods often involve the formation of C-N and C-O bonds in a cascade process. rsc.org

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

Microwave-assisted organic synthesis has emerged as a significant tool in the creation of 1,2,4-oxadiazole derivatives, offering considerable advantages over conventional heating methods. nih.govnih.gov This technique is noted for its ability to drastically reduce reaction times, increase product yields, and simplify work-up procedures. wjarr.comnih.gov The application of microwave irradiation can lead to higher purity of the final products and is considered a more cost-effective and environmentally friendly approach. wjarr.com

A common strategy involves the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov For instance, the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be efficiently carried out under solvent-free conditions using microwave irradiation, with magnesia sometimes employed as a solid support. clockss.org This method is lauded for its rapidity and high yields. clockss.org Another microwave-assisted approach involves the reaction of aryl nitriles with hydroxylamine (B1172632) hydrochloride to form an aryl-amidoxime intermediate, which then proceeds to form the 1,2,4-oxadiazole. nih.gov

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.govnih.gov

Higher Yields: Microwave heating can lead to more efficient conversion of reactants to products. wjarr.comnih.gov

Enhanced Purity: The precise temperature control offered by microwave technology can minimize the formation of byproducts. nih.gov

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles. nih.gov

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 1,2,4-oxadiazoles, aiming to reduce the environmental impact of chemical processes. jusst.org These approaches focus on the use of safer solvents, minimizing waste, and employing energy-efficient methods. nih.gov

Microwave-assisted synthesis is itself considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. wjarr.comnih.gov Solvent-free, solid-support reactions conducted in microwave ovens are particularly noted for creating a safer and more sustainable synthetic environment. wjarr.com

Other green strategies include:

Use of Eco-Friendly Catalysts: Graphene oxide has been utilized as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov

Solvent-Free Conditions: Grinding techniques, where reactants and a catalyst are ground together without a solvent, have been employed for the synthesis of 1,3,4-oxadiazoles, a related class of compounds. researchgate.net

Alternative Energy Sources: Ultrasound-mediated synthesis is another energy-efficient method that has been successfully applied to produce oxadiazole derivatives with high yields in shorter reaction times compared to conventional methods. nih.gov

Specific Synthesis of this compound

The synthesis of the specific compound this compound is rooted in the broader, well-established methods for creating 3,5-disubstituted 1,2,4-oxadiazoles.

Established Synthetic Pathways

The most fundamental and widely used method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. researchgate.net This approach, first described by Tiemann and Krüger, typically involves the O-acylation of the amidoxime followed by a cyclodehydration step to form the oxadiazole ring. nih.govchim.it

Another major pathway is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. researchgate.netchim.it However, this method can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov

Two-Step Synthetic Schemes for Substituted 1,2,4-Oxadiazoles

A common and practical approach for synthesizing substituted 1,2,4-oxadiazoles, including this compound, is a two-step process. mdpi.comresearchgate.net

Step 1: Formation of the O-acylamidoxime intermediate. This initial step involves the acylation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride. mdpi.com The reactivity of amidoximes is comparable to that of amines, allowing for a wide range of acylation methods. mdpi.com

Step 2: Intramolecular Cyclization. The isolated O-acylamidoxime intermediate is then subjected to cyclization to form the 1,2,4-oxadiazole ring. mdpi.com This cyclization can be promoted by various reagents and conditions, including the use of bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a suitable solvent such as tetrahydrofuran (B95107) (THF). nih.gov

A specific example for a related compound, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, starts with benzonitrile (B105546) to form benzamidoxime, which is then reacted with an appropriate acylating agent. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,2,4-oxadiazoles. Key factors that are often adjusted include the choice of solvent, base, and temperature.

The solvent can have a significant impact on the reaction rate and outcome. For the reduction of 1,2,4-oxadiazoles, polar protic solvents have been shown to be effective. researchgate.net In one study optimizing the reduction of a 3,5-diphenyl-1,2,4-oxadiazole, methanol (B129727) was found to give a good yield in a shorter time when heated. researchgate.net

In the synthesis of 1,2,4-oxadiazoles via the reaction of amidoximes with esters, a superbase medium of NaOH in dimethyl sulfoxide (B87167) (DMSO) has been utilized. nih.govmdpi.com This system has proven effective for a broad range of substrates, although it has some limitations with starting materials containing certain functional groups. nih.gov Other aprotic bipolar solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) can also be used. mdpi.com

The following table summarizes the effect of different solvents on a model reduction reaction of a 1,2,4-oxadiazole.

| Solvent | Yield (%) |

| Dichloromethane (DCM) | 0 |

| Tetrahydrofuran (THF) | 0 |

| Acetonitrile (MeCN) | 0 |

| Dimethylformamide (DMF) | 0 |

| Ethanol (EtOH) | 65 |

| Methanol (MeOH) | 70 |

| Isopropanol (i-PrOH) | 60 |

| Data adapted from a study on the reduction of 3,5-diphenyl-1,2,4-oxadiazole. researchgate.net |

Catalyst Systems

A variety of catalyst systems have been effectively employed in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which are structural analogs of this compound. The choice of catalyst is crucial and often depends on the specific reactants and desired reaction conditions.

One effective system involves the use of PTSA-ZnCl2 (p-Toluenesulfonic acid-zinc chloride), which serves as a mild and efficient catalyst for the reaction between amidoximes and organic nitriles. researchgate.net This method provides a straightforward route to the desired oxadiazole products.

Iron(III) nitrate has also been utilized as a mediator in the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. This process involves a cascade of reactions including nitration of the alkyne, dehydration to form a nitrile oxide, and subsequent 1,3-dipolar cycloaddition with a nitrile. researchgate.net

Base-catalyzed methods are also prevalent. A superbase medium of NaOH/DMSO (sodium hydroxide/dimethyl sulfoxide) has been successfully used for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.gov Another common base catalyst is tetrabutylammonium fluoride (TBAF) .

Oxidative cyclization represents another approach, utilizing oxidizing agents to facilitate ring formation. Systems such as N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or iodine with potassium carbonate have been reported for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov

The following table summarizes some of the catalyst systems used in the synthesis of related 1,2,4-oxadiazoles:

| Catalyst System | Reactants | Product Type | Reference |

| PTSA-ZnCl2 | Amidoximes and organic nitriles | 3,5-disubstituted-1,2,4-oxadiazoles | researchgate.net |

| Iron(III) nitrate | Alkynes and nitriles | 3-acyl-1,2,4-oxadiazoles | researchgate.net |

| NaOH/DMSO | Amidoximes and carboxylic acid esters | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |

| NBS/DBU | N-benzyl amidoximes | 1,2,4-oxadiazoles | nih.gov |

| Iodine/K2CO3 | N-benzyl amidoximes | 1,2,4-oxadiazoles | nih.gov |

Temperature and Pressure Considerations

The temperature and pressure conditions for the synthesis of this compound and its analogs can vary significantly depending on the chosen synthetic route and catalyst system.

Many modern synthetic protocols for 1,2,4-oxadiazoles are designed to proceed at ambient or room temperature . For instance, the use of superbase media like NaOH/DMSO allows for the formation of the oxadiazole ring without the need for heating. nih.gov Similarly, reactions employing the Vilsmeier reagent for the activation of carboxylic acids in the presence of trimethylamine (B31210) can also be carried out at room temperature. nih.gov

In some cases, elevated temperatures are necessary to drive the reaction to completion. For example, the reaction of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl (B1604629) alcohol requires heating to yield the corresponding aryl nitrile and other products. nih.gov Microwave irradiation has also been employed to accelerate the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, often leading to good to excellent yields in a solvent-free environment. researchgate.net

The pressure for these reactions is typically atmospheric pressure, as most of the described synthetic methods are conducted in standard laboratory glassware. There is no specific mention in the reviewed literature of the use of high-pressure conditions for the synthesis of this particular class of compounds.

Synthesis of Related 3-Aryl-5-methyl-1,2,4-oxadiazoles

The synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles generally follows the same principles as outlined for other 3,5-disubstituted analogs. A common and direct approach involves the reaction of a substituted benzamidoxime with acetic anhydride or a related acetylating agent. This reaction proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the stable 1,2,4-oxadiazole ring.

For example, the synthesis of 5-methyl-3-phenyl-1,2,4-oxadiazole (B71967) and its ortho-, meta-, and para-tolyl analogs has been reported through such methods.

Influence of Para-Substituents on Reactivity

In the synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles, it has been observed that the presence of both electron-withdrawing and electron-donating groups on the para position of the arylamidoxime is well-tolerated. This suggests that the cyclization reaction is robust and can accommodate a range of electronic variations on the aryl ring.

While detailed kinetic studies on the synthesis of this compound are not extensively available, general principles of organic chemistry suggest that the nucleophilicity of the amidoxime is a key factor in the initial acylation step. Therefore, electron-donating groups on the aryl ring would be expected to increase the nucleophilicity of the amidoxime nitrogen, potentially accelerating the initial reaction with the acetylating agent. Conversely, electron-withdrawing groups would decrease the nucleophilicity, which might slow down this step. However, the subsequent cyclodehydration step may be influenced differently by these substituents.

In a study on the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, a variety of substituted benzamidoximes, including those with electron-donating and electron-withdrawing groups, were successfully used to synthesize the target compounds, indicating the broad applicability of the method.

The following table lists some of the para-substituted aryl groups that have been incorporated into the 3-position of 1,2,4-oxadiazoles in various studies, demonstrating the tolerance of the synthetic methods to different functionalities.

| Para-Substituent on 3-Aryl Group | Starting Material | Product Class | Reference |

| -CH3 (p-tolyl) | p-tolylamidoxime | 3-aryl-5-methyl-1,2,4-oxadiazoles | |

| Electron-donating groups | para-substituted arylamidoximes | 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles | |

| Electron-withdrawing groups | para-substituted arylamidoximes | 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles | |

| Various substituents | Substituted benzamidoximes | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles |

Mechanistic Studies of 5 Methyl 3 P Tolyl 1,2,4 Oxadiazole Reactions

Reaction Mechanisms Involving Nucleophilic Attack on the Oxadiazole Ring

The carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole (B8745197) ring are the primary sites for nucleophilic attack due to the electron-withdrawing effect of the adjacent heteroatoms. chim.itchemicalbook.com The specific outcomes of such reactions are influenced by the nature of the substituents at these positions and the attacking nucleophile.

No specific studies detailing nucleophilic attack at the C-3 position of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole have been found in the reviewed literature. In principle, for a nucleophilic attack to occur at the C-3 position, the p-tolyl group would need to be a suitable leaving group, which is generally not the case for aryl substituents unless activated by other factors.

Similarly, there is a lack of specific research on the nucleophilic attack at the C-5 position of this compound. For a reaction to proceed at this position, the methyl group would have to be displaced. While not a conventional leaving group, reactions involving the functionalization of the methyl group or ring-opening mechanisms initiated by nucleophilic attack at C-5 could be envisioned, but have not been specifically reported for this compound.

Kinetic Investigations of this compound Reactions

A thorough search of scientific databases did not yield any specific kinetic investigations for reactions involving this compound. Therefore, data on its activation energy, entropy of activation, and rate-determining steps in bimolecular reactions are not available. General principles of reaction kinetics for nucleophilic aromatic substitution (SNAAr) on heterocyclic compounds can provide a framework for understanding what such studies might entail. chim.it

There is no published experimental or computational data on the activation energy (Ea) for reactions of this compound with nucleophiles.

No specific values for the entropy of activation (ΔS*) for reactions involving this compound could be found in the available literature.

Without specific kinetic studies, the rate-determining steps for bimolecular reactions of this compound have not been established. For related nucleophilic aromatic substitution reactions, the formation of the Meisenheimer-like intermediate is often the rate-determining step. chim.it

Intermediate Species in 1,2,4-Oxadiazole Ring Transformations

The transformation of the 1,2,4-oxadiazole ring into other heterocyclic systems often proceeds through distinct, characterizable intermediate species. The nature of these intermediates is dictated by the reaction conditions (thermal or photochemical) and the specific rearrangement pathway. Two prominent rearrangement mechanisms are the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) and the Boulton-Katritzky Rearrangement (BKR).

In the ANRORC mechanism , the reaction is initiated by the addition of a nucleophile to an electrophilic carbon of the oxadiazole ring, typically C(5). This leads to the opening of the heterocyclic ring to form a key nitrile oxide intermediate . This highly reactive species then undergoes an intramolecular cyclization to form a new, more stable heterocyclic ring. For instance, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with allylamine (B125299) proceeds through an initial nucleophilic attack at the C(5) position, followed by ring opening and elimination of HCl to generate a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition to form a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it Similarly, reactions with bidentate nucleophiles like hydrazine (B178648) involve the formation of a ring-opened intermediate that subsequently cyclizes. chim.itwikipedia.org

The Boulton-Katritzky Rearrangement (BKR) is another significant pathway for 1,2,4-oxadiazole transformations. This rearrangement involves an intramolecular nucleophilic attack from a side-chain at the C(3) position onto the N(2) atom of the oxadiazole ring. chim.it This attack, facilitated by the electrophilicity of N(2) due to the polarized O-N bond, results in the cleavage of this weak bond. The process typically proceeds through a spiro-intermediate or a related transition state, where the side-chain is temporarily fused to the original heterocyclic core before rearranging into the final product. nih.govrsc.org For example, the base-induced rearrangement of certain 1,2,4-oxadiazoles into isoxazoline (B3343090) derivatives occurs via this pathway. idexlab.com

Photochemical rearrangements of 1,2,4-oxadiazoles can also lead to ring transformations through different intermediates. Depending on the reaction medium, photo-induction can generate reactive open-chain intermediates with zwitterionic, diradical, or nitrene-like characteristics, which then evolve into various final products. chim.it

Correlation Between Substituent Effects and Reaction Rates

The electronic nature of substituents on the 1,2,4-oxadiazole ring plays a critical role in determining the rates of its reactions. This is clearly demonstrated in the reaction of 3-aryl-5-methyl-1,2,4-oxadiazoles with triphenylphosphine (B44618), which results in the fragmentation of the oxadiazole ring.

Kinetic studies of the reaction between 5-methyl-3-(p-tolyl)-1,2,4-oxadiazole and triphenylphosphine have shown the reaction to be bimolecular, being first-order in both the oxadiazole and triphenylphosphine. The proposed mechanism involves the nucleophilic attack of triphenylphosphine at the C(3) position of the oxadiazole ring. This step is rate-determining and is sensitive to the electronic effects of the substituent on the 3-aryl group.

The influence of para-substituents on the aryl ring at the C(3) position on the reaction rate provides insight into the electronic demands of the transition state. A comparison of the relative reactivities of several para-substituted 3-aryl-5-methyl-1,2,4-oxadiazoles highlights this correlation.

| Para-Substituent (X) on 3-Aryl Group | Relative Reactivity |

|---|---|

| Br | 2.5 |

| H | 1.1 |

| Me (p-tolyl) | 1.0 |

| OMe | 0.6 |

Data sourced from Butler, R. N., O'Donohue, A. M., & O'Regan, C. M. (1986). The Reaction between 3-Aryl-5-methyl-I ,2,4-oxadiazoles and Triphenylphosphine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1365-1368.

The data indicates that electron-withdrawing substituents, such as bromine, accelerate the reaction, while electron-donating substituents, like a methoxy (B1213986) group, retard it. The p-tolyl group, with its weakly electron-donating methyl substituent, shows a reactivity comparable to the unsubstituted phenyl analogue. This trend supports a mechanism where the nucleophilic attack on the C(3) carbon is the rate-limiting step. Electron-withdrawing groups increase the electrophilicity of the C(3) carbon, making it more susceptible to attack by the nucleophilic triphenylphosphine, thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of C(3), leading to a slower reaction. This correlation underscores the importance of substituent effects in modulating the reactivity of the 1,2,4-oxadiazole ring.

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole Derivatives in Biological Contexts

General Principles of SAR in 1,2,4-Oxadiazole (B8745197) Chemistry

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.govresearchgate.net The 1,2,4-oxadiazole ring itself is an electron-poor system, which influences its interactions with biological targets. nih.gov The substituents at the C-3 and C-5 positions play a critical role in modulating the compound's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its pharmacological activity. nih.govnih.govnih.gov For instance, the introduction of different functional groups can alter the molecule's ability to form hydrogen bonds, which is a crucial factor in its binding affinity to enzymes and receptors. nih.gov The stability of the 1,2,4-oxadiazole ring, in comparison to its other isomers, makes the 3,5-disubstituted derivatives the most common subjects of synthesis and biological evaluation. nih.gov

Impact of Substituents on Biological Efficacy

The substituents at the C-3 and C-5 positions of the 1,2,4-oxadiazole ring are pivotal in defining the biological efficacy of the resulting compounds. nih.govnih.gov The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.

Role of the p-tolyl Group in 5-Methyl-3-p-tolyl-1,2,4-oxadiazole and Analogues

The p-tolyl group, a methyl-substituted phenyl ring, at the C-3 position of the 1,2,4-oxadiazole core is a recurring motif in compounds with notable biological activity. In a study of 3-aryl-1,2,4-oxadiazoles, the presence of a tolyl group at C-3 had a minimal electronic effect on the C-5 position of the oxadiazole ring. scispace.com However, the steric hindrance introduced by an ortho-tolyl group, as opposed to a meta- or para-tolyl group, can disrupt the planarity between the phenyl and oxadiazole rings, which in turn can influence biological activity. scispace.com The p-tolyl group itself contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

In one study, a series of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5-ones were synthesized, and the electronic effects of the substituents on the phenyl ring were correlated with their 13C NMR chemical shifts. researchgate.net This highlights the interplay between the p-tolyl group and other substituents in modulating the electronic environment of the molecule.

Substituent Effects at C-3 and C-5 Positions

The nature of the substituents at both the C-3 and C-5 positions of the 1,2,4-oxadiazole ring is a key determinant of biological activity. nih.gov Studies have shown that modifications at these positions can lead to significant changes in potency and selectivity. For example, in a series of antibacterial 1,2,4-oxadiazoles, variations in the substituent at the C-5 position, while keeping the C-3 substituent constant, led to a wide range of activities against Staphylococcus aureus. nih.gov

| Compound Series | Substituent at C-3 | Substituent at C-5 | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Anticancer Agents | Aryl | Aryl | Induction of apoptosis. nih.gov | nih.gov |

| Antibacterials | 4-Chloropyrazole | Varied Phenyl Ethers | Hydrophobic and halogen substituents on the phenyl ether at C-5 were well-tolerated and retained activity. nih.gov | nih.gov |

| Anticancer Agents | Pyridine | Benzothiazole | Showed potent activity against colon cancer cell lines. researchgate.net | researchgate.net |

Introduction of Electron-Withdrawing Groups (EWGs)

In several studies, the presence of EWGs such as nitro (NO2), chloro (Cl), and trifluoromethyl (CF3) on the aryl rings attached to the 1,2,4-oxadiazole core has been correlated with increased anticancer and antimicrobial activities. nih.govnih.gov For example, in a series of 1,2,4-oxadiazole derivatives, compounds bearing EWGs on the 5-phenyl ring showed enhanced anti-infective potential. nih.gov Similarly, the introduction of EWGs on the 5-aryl-1,2,4-oxadiazole aromatic ring was found to increase antitumor activity. nih.gov

| Compound Series | Position of EWG | Electron-Withdrawing Group (EWG) | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Anti-tubercular | Phenyl ring of cinnamic acid | Halogens | Good anti-tubercular activity. nih.gov | nih.gov |

| Anti-infective | 5-phenyl ring | NO2, CF3 | Increased anti-infective potential. nih.gov | nih.gov |

| Anticancer | 5-aryl aromatic ring | Not specified | Increased antitumor activity. nih.gov | nih.gov |

Conformational Analysis and its Relevance to Activity

The three-dimensional conformation of 1,2,4-oxadiazole derivatives is a critical factor in their biological activity. The relative orientation of the substituents at the C-3 and C-5 positions, as well as the planarity of the molecule, can significantly impact how it fits into the binding site of a biological target.

The planarity between the 1,2,4-oxadiazole ring and its aromatic substituents can be influenced by the presence of bulky groups, particularly at the ortho positions of the aryl rings. scispace.com Disruption of this planarity can lead to a decrease in biological activity, as it may prevent the molecule from adopting the optimal conformation for binding.

Computational Chemistry Approaches in SAR

Computational chemistry has become an indispensable tool in the study of SAR for 1,2,4-oxadiazole derivatives. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely used to predict the biological activity of new compounds and to understand the molecular basis of their interactions with biological targets. researchgate.net

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 1,2,4-oxadiazole derivatives to build models that correlate the structural features of the molecules with their biological activities. researchgate.net These models can then be used to design new compounds with improved potency and selectivity. researchgate.net

Molecular docking simulations provide insights into the binding modes of 1,2,4-oxadiazole derivatives within the active sites of their target proteins. researchgate.net This information is invaluable for understanding the key interactions that govern binding affinity and for designing new molecules with enhanced binding properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to predict the binding mode of a ligand (e.g., a 1,2,4-oxadiazole derivative) within the active site of a target protein. This provides valuable insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for biological activity.

Numerous studies have employed molecular docking to understand the SAR of 1,2,4-oxadiazole derivatives. For instance, in the development of novel anticancer agents, docking studies of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives with the Human VGEFR-2 enzyme (PDB ID: 1YWN) were performed. nih.gov These studies help in identifying key amino acid residues in the binding pocket that are essential for the ligand's inhibitory activity.

In the context of antibacterial research, the discovery of 1,2,4-oxadiazoles as a new class of antibiotics emerged from in silico docking and scoring efforts. nih.gov Docking studies of these compounds against penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis, have been instrumental in understanding their mechanism of action. conicet.gov.ar For example, a study on 1,2,4-oxadiazole derivatives as inhibitors of Sortase A (SrtA), a key enzyme for virulence in Gram-positive bacteria, used molecular docking to determine the binding form of these inhibitors in the active site. researchgate.netnih.gov

The structural features of the 1,2,4-oxadiazole derivatives significantly influence their docking scores and binding interactions. For instance, the presence and position of substituents on the aryl rings attached to the oxadiazole core can dramatically alter the binding affinity. A study on antileishmanial 1,2,4-oxadiazole derivatives revealed that a methoxy (B1213986) group (an electron-donating group) on the phenyl ring increased the activity compared to an electron-withdrawing nitro group. mdpi.com Molecular docking simulations of these compounds with the Leishmania infantum CYP51 enzyme can elucidate the structural basis for this difference in activity. mdpi.com

| Target Protein | PDB ID | Investigated Activity | Key Findings from Docking |

| Human VGEFR-2 | 1YWN | Anticancer | Identification of key interactions within the ATP-binding pocket. nih.govacs.org |

| Penicillin-Binding Proteins (PBPs) | - | Antibacterial | Elucidation of the binding mode responsible for inhibition of bacterial cell wall synthesis. conicet.gov.ar |

| Sortase A (SrtA) | 2KID | Antibacterial | Determination of the binding conformation of oxadiazole inhibitors in the enzyme's active site. researchgate.netnih.gov |

| Leishmania infantum CYP51 | - | Antileishmanial | Understanding the influence of substituents on binding affinity. mdpi.com |

| Cyclooxygenase-2 (COX-2) | - | Anti-inflammatory | Verification of consensual interaction with the enzyme's active site. sigmaaldrich.com |

CoMFA Analysis

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govnih.gov CoMFA models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. This provides a detailed roadmap for optimizing lead compounds.

CoMFA has been successfully applied to various series of 1,2,4-oxadiazole derivatives to guide the design of more potent compounds. In a study of 1,2,4-oxadiazole antibacterials, CoMFA was used to analyze a series of 102 compounds. conicet.gov.ar The resulting contour maps identified favored and disfavored regions for steric and electrostatic properties, leading to recommendations for the design of new analogs with enhanced activity against Staphylococcus aureus. conicet.gov.arnih.gov The statistical significance of the CoMFA model is crucial, with parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the predictive power of the model. For instance, a CoMFA model for FAAH inhibitors based on the 1,3,4-oxadiazol-2-one scaffold yielded a q² of 0.61 and an r² of 0.98, indicating a statistically robust model. nih.gov

In these analyses, the steric and electrostatic fields typically contribute significantly to the model. For the aforementioned FAAH inhibitors, the steric and electrostatic contributions were 54.1% and 45.9%, respectively. nih.gov The CoMFA contour maps for this series revealed that electronegative moieties are favored near the oxadiazole ring. nih.gov

Similarly, 3D-QSAR studies on 1,2,4-oxadiazole derivatives as anticancer agents have been performed using CoMFA, among other techniques. iaea.org These studies help in designing new molecules with improved anticancer activity by suggesting specific substitutions on the lead compounds. For a series of 1,2,4-oxadiazole derivatives acting as Sortase A inhibitors, a 3D-QSAR model was developed for 120 compounds, which provided insights into the structural requirements for potent antibacterial activity. bohrium.comnih.gov The study highlighted the importance of hydrogen bond donating moieties in one ring and hydrophobic substituents in another region of the molecule for enhanced activity. nih.gov

| Compound Series | Biological Target | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Key Insights from Contour Maps |

| 1,2,4-Oxadiazole Antibacterials | Penicillin-Binding Proteins | 0.70 | 0.85 | - | - | Defined favored and disfavored steric and electrostatic regions for substitution. nih.gov |

| 1,3,4-Oxadiazol-2-one Derivatives | FAAH | 0.61 | 0.98 | 54.1 | 45.9 | Indicated preference for electronegative groups near the oxadiazole ring. nih.gov |

| 1,2,4-Oxadiazole Derivatives | Sortase A | 0.6319 | 0.9235 | - | - | Highlighted the need for H-bond donors and hydrophobic groups in specific regions. nih.govbohrium.com |

Pharmacological and Biological Activities of 1,2,4 Oxadiazole Derivatives

General Overview of 1,2,4-Oxadiazole (B8745197) Pharmacological Potential

The 1,2,4-oxadiazole nucleus is a versatile structure that has garnered considerable attention for its broad spectrum of biological activities. nih.govmdpi.com This heterocyclic ring is considered a bioisostere of ester and amide groups, which can be advantageous in drug design when metabolic instability is a concern. researchgate.net The diverse pharmacological profile of 1,2,4-oxadiazole derivatives includes anticancer, anti-inflammatory, analgesic, anticonvulsant, antiviral, antibacterial, antifungal, and antiparasitic properties. mdpi.comrjptonline.orgmdpi.com

The interest in 1,2,4-oxadiazoles has grown substantially, leading to the development of a few commercially available drugs incorporating this moiety. nih.gov The ability of the 1,2,4-oxadiazole ring to serve as a linker and its capacity for hydrogen bonding contribute to its interaction with various biological macromolecules, underpinning its wide-ranging pharmacological effects. juniperpublishers.comresearchgate.net

Anticancer Activity

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents. nih.govjuniperpublishers.comnih.gov The discovery of 3,5-diaryl-1,2,4-oxadiazoles as inducers of apoptosis marked a significant breakthrough in this area. nih.gov

Numerous studies have evaluated the cytotoxic effects of 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. For instance, a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives were tested against breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. nih.gov Several of these compounds exhibited good activity, with some showing IC50 values in the sub-micromolar range. nih.gov

Another study involving 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives reported good antitumor activity against A375 (melanoma), MCF-7, and ACHN (renal) cancer cell lines. nih.gov Similarly, 1,2,4-oxadiazole-benzimidazole derivatives have shown higher biological activity than doxorubicin (B1662922) against MCF-7 and A549 cell lines. nih.gov The antiproliferative activity of various 1,2,4-oxadiazole derivatives has been consistently demonstrated across a range of cancer cell types. juniperpublishers.comtandfonline.com

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,4-oxadiazole linked 5-fluorouracil (unsubstituted phenyl) | MCF-7 | 0.76 ± 0.044 µM | nih.gov |

| 1,2,4-oxadiazole linked 5-fluorouracil (unsubstituted phenyl) | A549 | 0.18 ± 0.019 µM | nih.gov |

| 1,2,4-oxadiazole linked 5-fluorouracil (unsubstituted phenyl) | DU-145 | 1.13 ± 0.55 µM | nih.gov |

| 1,2,4-oxadiazole linked 5-fluorouracil (unsubstituted phenyl) | MDA MB-231 | 0.93 ± 0.013 µM | nih.gov |

| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375, MCF-7, ACHN | 0.11–1.47 μM | nih.gov |

| 1,2,4-oxadiazole-benzimidazole | MCF-7, A549, A375 | 0.12–2.78 μM | nih.gov |

A key mechanism underlying the anticancer effects of 1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells. nih.govacs.org For example, a series of 3,5-diaryl-1,2,4-oxadiazoles were identified as potent apoptosis-inducing agents. nih.gov The mechanism of action can involve the activation of caspases, which are crucial executioners of apoptosis. mdpi.com Specifically, the activation of caspase-3 has been identified as a therapeutic strategy for some 1,2,4-oxadiazole derivatives. mdpi.com

Further research has elucidated that these compounds can modulate the expression of key genes involved in cell cycle control and apoptosis, such as cyclin D1, p21, and transforming growth factor-beta1. nih.gov Some derivatives have also been found to act as dual inhibitors of EGFR and VEGFR-2, key regulators of tumor growth and angiogenesis. tandfonline.com These compounds can induce apoptosis by activating pro-apoptotic proteins like Bax and caspases-3 and -8, while down-regulating the anti-apoptotic protein Bcl-2. tandfonline.com

The potential of 1,2,4-oxadiazole derivatives in combination with existing anticancer drugs has been explored. One study demonstrated that a lead compound from a series of 3,5-diaryl-oxadiazoles showed significant inhibition of tumor growth not only as a single agent but also in combination with paclitaxel (B517696) in murine tumor models. nih.gov This suggests that 1,2,4-oxadiazoles could be used to enhance the efficacy of current chemotherapy regimens.

Anti-inflammatory Properties

In addition to their anticancer effects, 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties. juniperpublishers.comnih.gov These compounds have been investigated for their ability to modulate inflammatory pathways and reduce the production of inflammatory mediators. nih.govnih.gov

One of the mechanisms underlying the anti-inflammatory activity of 1,2,4-oxadiazole derivatives is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. dergipark.org.tr The 5-LOX pathway is a critical component of the inflammatory response, leading to the production of leukotrienes. A series of 1H-(indole-5-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their 5-LOX inhibitory activity, with some compounds showing significant inhibition. dergipark.org.tr

Furthermore, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to be dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, offering a broader anti-inflammatory effect. tandfonline.comnih.gov This dual inhibition is considered a valuable alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov

Table 2: 5-LOX Inhibitory Activity of 1H-(indole-5-yl)-3-substituted 1,2,4-oxadiazoles

| Compound | 5-LOX Inhibitory Activity (IC50 µg/ml) | Reference |

|---|---|---|

| 4bf | 18.78 | dergipark.org.tr |

| 4af | 25.78 | dergipark.org.tr |

| 4bc | 27.86 | dergipark.org.tr |

| Nordihydroguaiaretic acid (positive control) | 36.49 | dergipark.org.tr |

Antimicrobial Activities

The 1,2,4-oxadiazole scaffold has been a fruitful area of research for the development of new antimicrobial agents. mdpi.com These compounds have shown promise against various pathogens, including bacteria, fungi, and viruses. nih.gov

Antibacterial Effects

Derivatives of 1,2,4-oxadiazole have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov A specific class of these compounds has been identified as a new type of non-β-lactam antibiotic. mdpi.com Research has focused on elucidating the structure-activity relationship (SAR) of these derivatives to optimize their antibacterial efficacy. nih.gov

One study reported the discovery of 1,2,4-oxadiazole antibiotics that are particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The general structure of these compounds consists of four rings, and modifications to these rings have been shown to significantly impact their antibacterial potency. For instance, a hydrogen-bond donor on one of the rings is considered essential for activity. nih.gov

A library of new 1,2,4-oxadiazoles was synthesized and tested against several bacterial strains. mdpi.com In this library, compounds with a 4-indole ring at the C-5 position and varying aromatic substituents at the C-3 position were evaluated. mdpi.com Two compounds, designated as 3 and 12 , exhibited the strongest antimicrobial activity. mdpi.com Compound 12 was found to be non-cytotoxic and bactericidal, and it enhanced the activity of oxacillin (B1211168) against MRSA. mdpi.com

Table 1: Antibacterial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 1,2,4-oxadiazole derivatives | Staphylococcus aureus (including MRSA) | Gram-positive antibacterial activity. | nih.gov |

| Compound 3 | S. aureus 29213 and 43300 (MRSA) | Antimicrobial activity at 4 µM. | mdpi.com |

| Compound 12 | S. aureus 29213 and 43300 (MRSA) | Antimicrobial activity at 2 µM; bactericidal and synergistic with oxacillin. | mdpi.com |

Antifungal Effects

The antifungal properties of 1,2,4-oxadiazole derivatives have been extensively investigated, with many compounds showing significant activity against a range of fungal pathogens. mdpi.commdpi.comresearchgate.net These derivatives are often designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.commdpi.comnih.gov

One study involved the synthesis of 1,2,4-oxadiazole derivatives containing anisic acid or cinnamic acid. mdpi.com Two compounds from this series, 4f and 4q , displayed significant in vitro antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.comresearchgate.netnih.gov Compound 4f was particularly potent, with EC₅₀ values of 12.68 µg/mL against R. solani and 8.81 µg/mL against C. capsica. researchgate.netnih.gov

Another series of novel 1,2,4-oxadiazole derivatives containing amide fragments was designed and synthesized. mdpi.comnih.gov Among these, compound F15 demonstrated excellent in vitro antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 2.9 μg/mL, which is comparable to commercial fungicides. mdpi.comnih.gov This compound was also shown to inhibit the SDH of S. sclerotiorum. nih.gov

Table 2: Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Fungi | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| 4f | Rhizoctonia solani | 12.68 | researchgate.netnih.gov |

| Fusarium graminearum | 29.97 | researchgate.netnih.gov | |

| Exserohilum turcicum | 29.14 | researchgate.netnih.gov | |

| Colletotrichum capsica | 8.81 | researchgate.netnih.gov | |

| 4q | Rhizoctonia solani | 38.88 | researchgate.netnih.gov |

| Fusarium graminearum | 149.26 | researchgate.netnih.gov | |

| Exserohilum turcicum | 228.99 | researchgate.netnih.gov | |

| Colletotrichum capsica | 41.67 | researchgate.netnih.gov | |

| F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.comnih.gov |

Antiviral Effects, including Anti-HIV Activity

The antiviral potential of oxadiazole derivatives has been a subject of study, with some research focusing on their activity against the human immunodeficiency virus (HIV). nih.govresearchgate.net While much of the research in this area has centered on 1,3,4-oxadiazole derivatives, the broader class of oxadiazoles (B1248032) has shown promise. nih.govresearchgate.netnih.gov

A study on new substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues revealed that some of these compounds exhibited moderate to high antiviral activity against HIV-1. nih.govresearchgate.net This highlights the potential of the oxadiazole core as a scaffold for the development of novel antiviral agents. While specific data on 1,2,4-oxadiazoles in this context is less detailed in the provided sources, the general antiviral activity of the oxadiazole class suggests this is a viable area for future investigation. mdpi.com

Antiparasitic and Anti-helminthic Activities

The 1,2,4-oxadiazole ring is a versatile scaffold in the development of new drugs to treat parasitic infections. scielo.brresearchgate.net The first report of antiparasitic activity in this class of compounds dates back to 1966, where a series of 3-substituted 1,2,4-oxadiazoles showed anthelmintic activity in rodent models. scielo.br

The most potent derivative in that early study was 3-p-chlorophenyl-1,2,4-oxadiazole , which demonstrated a 94% reduction in the worm count of Nematospiroides dubius when administered orally. scielo.br More recent research has continued to explore the potential of 1,2,4-oxadiazole derivatives against various parasites.

For example, a series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their nematicidal activity. mdpi.com Compound F11 from this series showed excellent activity against Meloidogyne incognita, with a corrected mortality rate of 93.2% at a concentration of 200 μg/mL. nih.gov

Furthermore, investigations into the effects of novel 1,2,4-oxadiazole derivatives on Leishmania infantum, the causative agent of visceral leishmaniasis, have been conducted. mdpi.com One compound, Ox1 , showed high selectivity against the parasite and low cytotoxicity to mammalian cells. mdpi.com

Table 3: Antiparasitic and Anti-helminthic Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-p-chlorophenyl-1,2,4-oxadiazole | Nematospiroides dubius | 94% reduction in worm count (oral) | scielo.br |

| F11 | Meloidogyne incognita | 93.2% mortality rate at 200 μg/mL | nih.gov |

| Ox1 | Leishmania infantum | High selectivity and low cytotoxicity | mdpi.com |

Neurological and Central Nervous System (CNS) Activities

Derivatives of 1,2,4-oxadiazole have been investigated for their effects on the central nervous system, with some compounds showing potential as anticonvulsants and modulators of neurotransmitter systems. nih.gov

GABA Modulation

A series of 3- and 5-aryl-1,2,4-oxadiazole derivatives have been synthesized and tested for their anticonvulsant activity. nih.gov These compounds were found to be active in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models. nih.gov

Several of these oxadiazoles were identified as selective GABA potentiating compounds. nih.gov This means they enhance the effect of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, without directly interacting with the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.govmdpi.com

One notable compound, Compound 10 , was protective in the PTZ model in rats with an oral ED₅₀ of 25.5 mg/kg and in the MES model with an oral ED₅₀ of 14.6 mg/kg. nih.gov

Table 4: GABA Modulating and Anticonvulsant Activity of a Selected 1,2,4-Oxadiazole Derivative

| Compound | Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| Compound 10 | Pentylenetetrazole (PTZ) seizure model (rats) | 25.5 mg/kg (oral) | nih.gov |

| Maximal electroshock seizure (MES) model (rats) | 14.6 mg/kg (oral) | nih.gov |

Sodium Channel Blockade

Certain derivatives of 1,2,4-oxadiazole have been identified as potent modulators of voltage-dependent sodium channels. A notable example is the discovery of oxadiazolylindazoles as a class of neuroprotective agents that function through this mechanism. nih.gov Specifically, the compound (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine (referred to as compound 11 or CFM1178) and its N(2)-benzyl isomer (compound 38 or CFM6058) have demonstrated significant neuroprotective activity in hippocampal slice models. nih.gov

These compounds were found to inhibit ion flux in rat brain synaptosomes and showed use- and voltage-dependent blockade of sodium currents in dissociated hippocampal neurons. nih.gov Further studies on various sodium channel isoforms (Naᵥ1.1-1.8) revealed that compounds 11 and 38 exhibited potent activity against the Naᵥ1.6 isoform, suggesting that the pharmacological blockade of this specific isoform is consistent with their neuroprotective effects. nih.gov

| Compound | Target | Activity |

| (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine (11) | Voltage-dependent sodium channels (potent against Naᵥ1.6) | Neuroprotective, Use- and voltage-dependent channel block nih.gov |

| N(2)-benzyl isomer (38) | Voltage-dependent sodium channels (potent against Naᵥ1.6) | Neuroprotective, Use-dependent block of Naᵥ1.6 nih.gov |

Other Biological Activities

Beyond sodium channel modulation, the 1,2,4-oxadiazole scaffold is associated with a diverse array of other biological functions.

Antidiabetic

The 1,2,4-oxadiazole heterocycle is recognized as a pharmacophore that can be developed for its antidiabetic potential. tandfonline.comjchr.org Derivatives of this class have been reported to exhibit antidiabetic properties, although much of the detailed research has focused on the related 1,3,4-oxadiazole isomers. jchr.orgnih.gov Nonetheless, studies have synthesized and evaluated 1,2,4-oxadiazole derivatives that show potential in this therapeutic area. nih.gov For instance, research into 1,3,4-oxadiazole derivatives has shown they can produce a significant reduction in blood glucose levels and HbA1c in animal models, indicating their potential as therapeutic agents for diabetes mellitus. nih.gov

Immunosuppressive and Immunomodulatory

Derivatives of 1,2,4-oxadiazole have been noted for their immunosuppressive and immunomodulatory activities. nih.govnih.gov A recent study investigated the effects of N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, a compound structurally related to 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. This derivative was found to have antiproliferative effects on melanoma cells and demonstrated immunomodulatory activity on murine Bone Marrow-Derived Macrophages (BMDMs). nih.gov

The study found that the compound could polarize macrophages towards the M1 phenotype, which is associated with anti-tumoral activity, and induce the production of the pro-inflammatory cytokine TNF-α. nih.gov This suggests a potential synergistic effect, where the compound not only has direct antitumor effects but also modulates the immune system to fight cancer. nih.gov

| Compound | Cell Line | Activity |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | Murine Bone Marrow-Derived Macrophages (BMDMs) | Polarization to M1 phenotype, Induction of TNF-α nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | Antiproliferative effects nih.gov |

Histamine-H3 Receptor Antagonism

The histamine (B1213489) H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have stimulant and nootropic effects, making them potential treatments for conditions like narcolepsy and Alzheimer's disease. wikipedia.org Novel 1,2,4-oxadiazoles have been developed as potent and selective histamine H3 receptor antagonists. acs.org These compounds represent a departure from the typical imidazole-based antagonists, offering a different chemical scaffold for achieving this pharmacological effect. acs.orgnih.gov

Insecticidal Properties

The 1,2,4-oxadiazole ring is a component of molecules developed for their insecticidal properties. researchgate.net For example, a series of novel meta-diamide compounds incorporating a 1,2,4-oxadiazole group were synthesized and tested against various pests. scielo.br Several of these compounds demonstrated significant insecticidal activity against lepidopteran pests like the diamondback moth (Plutella xylostella) and armyworm (Mythimna separata). scielo.br

| Compound ID | Target Pest | Activity (Concentration) |

| 5b, 5c | Plutella xylostella, Armyworm | 100% insecticidal activity (100 mg L⁻¹) scielo.br |

| 5h | Armyworm | 100% insecticidal activity (10 mg L⁻¹) scielo.br |

| 5p, 5q | Tetranychus cinnabarinus (Carmine spider mite) | 97.22% and 100% lethal rate (400 mg L⁻¹) scielo.br |

Furthermore, some 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm (Spodoptera littoralis). nih.gov

Herbicidal and Fungicidal Properties in Agriculture

In addition to their insecticidal use, oxadiazole derivatives are prominent in agricultural science for their fungicidal and herbicidal activities. researchgate.netmdpi.com

Fungicidal Activity: Several studies have highlighted the potent antifungal effects of 1,2,4-oxadiazole derivatives against various plant pathogens. mdpi.commdpi.com One study designed a series of novel 1,2,4-oxadiazole derivatives containing an amide fragment. mdpi.com The compound designated F15 showed the highest in vitro activity against Sclerotinia sclerotiorum, a pathogenic fungus causing diseases in many crops. mdpi.com In vivo tests confirmed that compound F15 could effectively control the disease on cole leaves. mdpi.com

| Compound ID | Fungal Pathogen | Activity (EC₅₀) | In Vivo Efficacy (100 µg/mL) |

| F15 | Sclerotinia sclerotiorum | 2.9 µg/mL mdpi.com | 62.3% (Curative), 71.0% (Protective) mdpi.com |

Herbicidal Activity: Derivatives of 1,2,4-oxadiazole have also been developed as herbicides. Research into novel tetrahydrophthalimide derivatives containing an oxadiazole moiety has identified potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. acs.org The compound labeled B11, for example, demonstrated excellent herbicidal activity against several broadleaf weeds at very low application rates, comparable to the commercial herbicide flumiclorac-pentyl. acs.org

| Compound ID | Weed Species | Inhibitory Activity (Application Rate) |

| B11 | Abutilon theophrasti (Velvetleaf) | >90% (9.375 g a.i./ha) acs.org |

| B11 | Amaranthus retroflexus (Redroot pigweed) | >90% (9.375 g a.i./ha) acs.org |

| B11 | Portulaca oleracea (Common purslane) | >90% (9.375 g a.i./ha) acs.org |

This research indicates that the 1,2,4-oxadiazole scaffold is a valuable template for discovering new and effective agents for crop protection. acs.org

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Validation for 1,2,4-Oxadiazoles

No specific studies have identified or validated Protein-Tyrosine Phosphatase 1B (PTP1B), Chemokine Receptor Type 4 (CXCR4), or TIP47 as direct targets of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole. The general relevance of these targets to the broader 1,2,4-oxadiazole (B8745197) class is noted in the scientific community, but compound-specific data is absent.

Interaction with Biological Receptors and Enzymes

The 1,2,4-oxadiazole nucleus is a versatile scaffold known to interact with a wide range of biological receptors and enzymes, leading to activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.net For instance, different derivatives have been explored as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, or as modulators of nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net One study noted that a structural isomer, a 5-(p-tolyl)-1,3,4-oxadiazole derivative, showed inhibitory activity against butyrylcholinesterase (BChE). nih.gov However, no specific data exists detailing the enzymatic or receptor binding profile for this compound itself.

Cellular Pathway Modulation

Modulation of cellular pathways is a key aspect of the therapeutic potential of many chemical compounds. For the 1,2,4-oxadiazole class, activities like the induction of apoptosis and cell cycle arrest are noted areas of interest in cancer research. nih.gov

Cell Cycle ArrestThe arrest of the cell cycle is a common mechanism of action for anticancer agents. Various heterocyclic compounds, including some 1,2,4-oxadiazole derivatives, have been shown to induce cell cycle arrest at different phases.nih.govFor example, certain novel 1,2,4-oxadiazole derivatives have been found to cause cell cycle arrest in the G1/G0 and G2 phases in cancer cell lines.nih.govDespite this, no studies were found that specifically investigated or reported the effect of this compound on cell cycle progression.

Absence of Specific Research Data for this compound

Extensive research has been conducted to gather specific data on the chemical compound this compound, with a focus on its mechanisms of action at the molecular and cellular level, particularly the induction of apoptosis, and its bioavailability. Despite these efforts, publicly available scientific literature does not currently contain specific studies or detailed research findings on these aspects for this particular compound.

The search for information did yield general insights into the biological activities of the broader class of 1,2,4-oxadiazole derivatives. While this information provides a contextual understanding of this class of compounds, it is important to note that these findings are not specific to this compound and may not be representative of its specific biological profile.

General Mechanisms of Action for 1,2,4-Oxadiazole Derivatives

Research into various 1,2,4-oxadiazole derivatives has revealed their potential to act as anticancer agents through several mechanisms.

Induction of Apoptosis

A number of studies on different 1,2,4-oxadiazole compounds have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel series of 3,5-diaryl-1,2,4-oxadiazoles were identified as apoptosis-inducing agents. nih.govacs.orgresearchgate.net One lead compound from this series, MX-126374, was shown to selectively induce apoptosis and inhibit cell growth in tumor cells. nih.govacs.orgresearchgate.net The mechanism for this class of compounds was linked to the alteration of key genes such as cyclin D1, transforming growth factor-β1, p21, and insulin-like growth factor-BP3, which are involved in the activation of apoptosis. nih.govacs.org

Furthermore, other 1,2,4-oxadiazole derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov

It is important to reiterate that these findings are for the general class of 1,2,4-oxadiazoles and not specifically for this compound.

General Bioavailability Considerations for 1,2,4-Oxadiazole Derivatives

The bioavailability of a compound is a critical factor in its potential therapeutic application. While specific data for this compound is not available, studies on other 1,2,4-oxadiazole derivatives have touched upon aspects related to their bioavailability.

For example, the development of 1,2,4-oxadiazole derivatives linked to other molecules, such as 5-fluorouracil (B62378), has been explored to potentially improve upon the low bioavailability and high toxicity of existing drugs. nih.gov Additionally, research on new 1,2,4-oxadiazole derivatives as positive allosteric modulators of the mGlu4 receptor included studies on their absorption and brain concentration after administration in animal models, providing insights into their potential bioavailability in the central nervous system. nih.gov

Advanced Research Techniques and Future Directions

Modern Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the structural characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework and functional groups present in "5-Methyl-3-p-tolyl-1,2,4-oxadiazole".

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound", both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group attached to the oxadiazole ring would appear as a singlet. The protons of the p-tolyl group would present as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, while the tolyl methyl group would also appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov The spectrum for a related compound, 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one, was fully characterized using ¹³C NMR. nih.gov For "this compound", distinct signals are expected for the two carbons of the oxadiazole ring (C3 and C5), the carbons of the p-tolyl ring, and the two methyl group carbons. scispace.com Studies on 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that the chemical shifts of the oxadiazole ring carbons are influenced by the substituents. scispace.com The chemical shifts of the phenyl ring carbons are also well-documented. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound This table is predictive and based on data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.40 | Singlet | Tolyl -CH₃ |

| ¹H | ~2.60 | Singlet | Oxadiazole -CH₃ |

| ¹H | ~7.30 | Doublet | Aromatic CH (ortho to -CH₃) |

| ¹H | ~7.90 | Doublet | Aromatic CH (ortho to oxadiazole) |

| ¹³C | ~12.0 | Quartet | Oxadiazole -CH₃ |

| ¹³C | ~21.5 | Quartet | Tolyl -CH₃ |

| ¹³C | ~124.0 | Doublet | Aromatic C (ipso, tolyl) |

| ¹³C | ~127.5 | Doublet | Aromatic CH (ortho to oxadiazole) |

| ¹³C | ~130.0 | Doublet | Aromatic CH (ortho to -CH₃) |

| ¹³C | ~142.0 | Singlet | Aromatic C (ipso, -CH₃) |

| ¹³C | ~168.0 | Singlet | Oxadiazole C3 |

| ¹³C | ~175.0 | Singlet | Oxadiazole C5 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov

Techniques like Electrospray Ionization (ESI) are often coupled with Liquid Chromatography (LC-MS) to analyze complex mixtures and confirm the presence and purity of the target compound. nih.gov The characterization of newly synthesized 1,2,4-oxadiazole (B8745197) derivatives frequently involves HRMS analysis to confirm that the empirical formula matches the synthesized structure. nih.govresearchgate.netnih.gov For "this compound" (C₁₀H₁₀N₂O), HRMS would be used to confirm its calculated exact mass.